Cy7 amine
Overview
Description
Cy7 amine is a near-infrared fluorescent dye belonging to the heptamethine cyanine family. It is characterized by its unique photophysical properties, including an excitation wavelength of approximately 750 nanometers and an emission wavelength of around 776 nanometers . These properties make this compound particularly useful in various biological and medical imaging applications, where deep tissue penetration and minimal background interference are essential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy7 amine typically involves the nucleophilic substitution of a halogen atom in a precursor molecule with an amino group. This reaction is often carried out under mild conditions using a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol . The reaction proceeds through an addition-elimination mechanism, resulting in the formation of the desired amine derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the preparation of intermediate compounds, followed by the final coupling reaction to introduce the amino group. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the pure product .
Chemical Reactions Analysis
Types of Reactions: Cy7 amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its photophysical properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its fluorescence characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted compounds with modified functional groups .
Scientific Research Applications
Cy7 amine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules and cells.
Mechanism of Action
The mechanism of action of Cy7 amine involves its ability to absorb near-infrared light and emit fluorescence. This process is facilitated by the unique structure of the heptamethine cyanine dye, which allows for efficient energy transfer and minimal background interference. The molecular targets of this compound include various biological macromolecules such as proteins and nucleic acids, which it can label and visualize through fluorescence .
Comparison with Similar Compounds
Cy3 amine: A trimethine cyanine dye with shorter excitation and emission wavelengths compared to Cy7 amine.
Cy5 amine: A pentamethine cyanine dye with intermediate excitation and emission wavelengths.
IRDye800CW: Another near-infrared dye with similar applications but different structural features
Uniqueness of this compound: this compound stands out due to its longer excitation and emission wavelengths, which provide deeper tissue penetration and reduced background interference. This makes it particularly suitable for in vivo imaging applications where high sensitivity and specificity are required .
Properties
IUPAC Name |
6-[6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O.2ClH/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44;;/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDKSBYSJGPWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)/CCC3)C)C.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H60Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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